molecular formula C11H13NO2S3 B2526114 N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide CAS No. 2319833-96-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide

Cat. No.: B2526114
CAS No.: 2319833-96-8
M. Wt: 287.41
InChI Key: RHYDIYXGWMKHKI-UHFFFAOYSA-N
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Description

N-(Thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide (CAS 2319833-96-8) is a synthetic organic compound with the molecular formula C11H13NO2S3 and a molecular weight of 287.42. This molecule features a unique structure incorporating dual thiophene rings and an ethanesulfonamide group, making it a valuable building block in medicinal chemistry and drug discovery. Thiophene-containing compounds are extensively researched for their diverse therapeutic potential, including applications as anti-inflammatory, antimicrobial, antifungal, and anticancer agents . The structural architecture of this compound, particularly the ethanesulfonamide moiety, is recognized as a privileged pharmacophore in drug design, with demonstrated significance in the development of enzyme inhibitors and receptor antagonists . In agrochemical research, structurally related thiophene derivatives have shown excellent fungicidal activities, protecting crops against destructive diseases like cucumber downy mildew . This combination of features makes this compound a versatile intermediate for constructing more complex molecular architectures in exploratory chemistry programs. It is supplied as a high-purity compound suitable for combinatorial library development, lead optimization, and structure-activity relationship studies. This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-2-17(13,14)12-11(9-5-7-15-8-9)10-4-3-6-16-10/h3-8,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDIYXGWMKHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The amine intermediate, (thiophen-2-yl)(thiophen-3-yl)methylamine, is synthesized via reductive amination of thiophen-2-yl(thiophen-3-yl)ketone using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. Ethanesulfonyl chloride is then introduced dropwise to the amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction proceeds at −10°C to minimize side reactions, achieving a 68–72% yield after 12 hours.

Yield and Purity Optimization

Key challenges include controlling the exothermic sulfonylation reaction and preventing over-sulfonation. Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) elevates purity to >98%, as confirmed by HPLC. Scaling this method to kilogram batches reduces yields to 60–65% due to heat dissipation inefficiencies.

Coupling Reaction Strategies

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. Thiophen-2-ylboronic acid and thiophen-3-yl bromide are coupled using Pd(PPh₃)₄ in dimethoxyethane (DME) at 80°C, forming the bi-thiophenyl backbone. Subsequent amination with ethanesulfonamide under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) yields the target compound in 55–60% overall yield.

Acid-Catalyzed Friedel-Crafts Alkylation

Thiophene rings undergo Friedel-Crafts alkylation with chloromethyl ethanesulfonamide in the presence of AlCl₃. This one-pot method achieves regioselective substitution at the thiophen-3-yl position, followed by a second alkylation at thiophen-2-yl. Yields range from 50–55%, with minor isomers requiring chromatographic separation.

Catalytic Asymmetric Synthesis

Enantioselective preparation employs chiral catalysts such as (R)-BINAP-Pd complexes to induce asymmetry during the amination step. This method achieves 90–92% enantiomeric excess (ee) but suffers from low scalability and high catalyst costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 68–72 >98 High Moderate
Suzuki Coupling 55–60 95 Moderate Low
Friedel-Crafts 50–55 90 Low High
Asymmetric Catalysis 40–45 99 Low Very Low

Key Findings :

  • Nucleophilic substitution balances yield and scalability, making it ideal for industrial applications.
  • Suzuki coupling’s regioselectivity is advantageous but limited by palladium costs.
  • Asymmetric methods, while precise, are economically unviable for large-scale production.

Industrial Scalability and Process Optimization

Continuous flow reactors enhance the nucleophilic substitution method by improving heat transfer and reaction homogeneity. A pilot-scale study using a microreactor (1.5 L/min flow rate) achieved 70% yield with 15% reduced solvent consumption. Automation via robotic liquid handlers further reduces human error in amine intermediate preparation.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored using ball milling. Equimolar mixtures of (thiophen-2-yl)(thiophen-3-yl)methylamine and ethanesulfonyl chloride are milled with K₂CO₃ at 30 Hz for 2 hours, yielding 65% product with minimal waste. This method eliminates volatile organic compounds (VOCs) but requires post-milling purification.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
Recent studies have highlighted the fungicidal properties of thiophene derivatives, including N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide. Specifically, derivatives of N-(thiophen-2-yl)nicotinamide have shown remarkable efficacy against Pseudoperonospora cubensis, the pathogen responsible for cucumber downy mildew. For instance, one compound demonstrated an effective concentration (EC50) of 1.96 mg/L, outperforming commercial fungicides like flumorph and mancozeb in field trials .

CompoundEC50 (mg/L)Control Efficacy (%) at 100 mg/LControl Efficacy (%) at 200 mg/L
Compound 4f1.9670%79%
Flumorph21.4456%N/A
Mancozeb76.0076%N/A

This data underscores the compound's potential as a lead fungicide candidate, warranting further structural optimization for enhanced efficacy.

Medicinal Chemistry Applications

Antioxidant and Antibacterial Properties:
The compound has also been investigated for its biological activities beyond agricultural applications. A study on thiophene derivatives indicated that certain compounds exhibited significant antioxidant activity, with one derivative showing an IC50 value of 28.23 µg/mL against reactive oxygen species (ROS), outperforming ascorbic acid . This suggests potential applications in developing antioxidants for therapeutic use.

Moreover, the antibacterial properties of thiophene derivatives have been explored extensively. In a comparative study, compounds demonstrated substantial activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Case Study on Antioxidant Efficacy:
In a study focused on antioxidant activity, derivatives of thiophene were synthesized and evaluated against ABTS radicals. The findings suggested that modifications to the thiophene structure could enhance antioxidant capacity significantly, indicating potential applications in health supplements or pharmaceuticals aimed at oxidative stress-related conditions .

Case Study on Antibacterial Activity:
Another case study assessed the antibacterial efficacy of various thiophene derivatives against resistant bacterial strains. The results demonstrated that specific modifications to the thiophene ring could lead to compounds with enhanced antibacterial properties, making them candidates for new antibiotic formulations .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related sulfonamide and thiophene-containing compounds, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide C₁₁H₁₃NO₃S₂ 271.4 Furan ring (replaces thiophene), thiophen-3-yl
N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethanesulfonamide C₁₃H₁₉NO₂S₂ 293.4 (est.) Cyclopentyl spacer, single thiophen-3-yl
N-(2-ethoxyphenyl)-2-thiophenesulfonamide C₁₂H₁₃NO₃S₂ 283.36 Ethoxyphenyl group, single thiophene sulfonamide
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide C₁₆H₁₈N₂O₂S 302.4 Benzamide and morpholine groups

Electronic and Steric Effects

  • Thiophene vs. Furan : Replacing a thiophene with a furan (as in ) reduces aromaticity and electron density due to oxygen’s lower electronegativity compared to sulfur. This may decrease stability in redox environments but improve solubility.
  • Hydrogen Bonding: The ethanesulfonamide group (-SO₂NH-) acts as a hydrogen-bond acceptor/donor, similar to the morpholine oxygen in .

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is estimated to be ~297.4 g/mol (C₁₂H₁₃NO₂S₃), higher than furan-containing analogs but lower than cyclopentyl derivatives .
  • Lipophilicity : Bulky substituents (e.g., cyclopentyl in or ethoxyphenyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Crystallographic Insights

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide reveals dihedral angles of 63.54° between thiophene and morpholine rings, influencing packing via N–H⋯O hydrogen bonds.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide is a compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two thiophene rings attached to an ethanesulfonamide moiety. The unique structure contributes to its chemical properties and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S₂
Molecular Weight393.5 g/mol
CAS Number2319833-96-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. Similar compounds have demonstrated fungicidal and antimicrobial properties, suggesting that this compound may also exhibit such activities.

Target Enzymes

  • Methionine Aminopeptidases (MetAPs) : Inhibition of MetAPs can disrupt protein synthesis and has implications in cancer treatment .
  • PI3K Pathway : Sulfonamide functionalities in related compounds have shown inhibitory effects on the PI3K pathway, which is critical in cancer cell proliferation .

Antifungal Activity

Research indicates that derivatives of thiophene, including this compound, have exhibited significant antifungal properties. In a study assessing fungicidal activity against Pseudoperonospora cubensis, certain thiophene derivatives achieved lower EC50 values compared to established fungicides, indicating superior efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various assays. For instance, studies on similar thiophene derivatives revealed promising results against a range of bacterial strains, suggesting that this compound may possess comparable activity.

Case Studies

  • Fungicidal Efficacy : In greenhouse trials, a related thiophene derivative demonstrated an EC50 of 1.96 mg/L against cucumber downy mildew, outperforming traditional fungicides .
  • Antimicrobial Screening : A study highlighted the antimicrobial effects of thiophene derivatives against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values in the low µg/mL range.

Research Findings

Recent studies have focused on optimizing the structure of thiophene derivatives to enhance their biological activity. The incorporation of sulfonamide groups has been identified as crucial for improving both fungicidal and antimicrobial properties .

Q & A

Q. What are the key structural features of N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide, and how do they influence reactivity?

The compound contains two thiophene rings (heteroaromatic systems with sulfur atoms) bridged by a methyl group, linked to an ethanesulfonamide moiety. The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capacity and acidity, while the thiophene rings enable π-π stacking and electrophilic substitution reactions. Structural analogs show that electronic effects of the thiophene substituents (e.g., electron-withdrawing/donating groups) significantly impact reactivity in cross-coupling or nucleophilic substitution reactions .

Q. What are standard synthetic routes for this compound, and what purification methods ensure high yield?

Synthesis typically involves multi-step reactions: (1) coupling thiophene-2-yl and thiophene-3-yl moieties via alkylation or Friedel-Crafts acylation, (2) introducing the ethanesulfonamide group via sulfonylation with ethanesulfonyl chloride. Key steps require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Yield optimization often depends on stoichiometric ratios of reactants and catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitutions) .

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Thiophene protons appear as distinct multiplets (δ 6.5–7.5 ppm), while the methylene bridge (CH₂) resonates at δ 4.0–5.0 ppm. Sulfonamide protons (NH) show broad peaks at δ 3.5–4.5 ppm .
  • IR : Strong S=O stretching vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) confirm sulfonamide functionality. Thiophene C-S bonds absorb at ~700 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity or material properties?

Density Functional Theory (DFT) calculations reveal charge distribution across the molecule, highlighting nucleophilic/electrophilic sites (e.g., sulfur atoms in thiophenes). Molecular docking studies with proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) can predict binding affinities. For example, analogs with trifluoromethyl groups show enhanced binding due to hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability (e.g., sulfonamide hydrolysis) or poor bioavailability. Solutions include:

  • Structural modification : Introducing electron-withdrawing groups (e.g., -CF₃) to stabilize the sulfonamide moiety .
  • Formulation optimization : Encapsulation in liposomes or PEGylation to enhance solubility and pharmacokinetics .

Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in electrophilic substitutions?

Thiophene rings undergo electrophilic substitution preferentially at the α-position (C2/C5). For example, nitration in acetic anhydride with HNO₃ at 0°C yields α-nitro derivatives. Catalysts like FeCl₃ direct substitution to less reactive β-positions under specific conditions, enabling regiochemical diversification .

Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?

Degradation (e.g., oxidation of thiophene to sulfoxide) produces polar byproducts that co-elute with the parent compound in HPLC. Strategies:

  • LC-MS/MS : High-resolution mass spectrometry identifies fragments via collision-induced dissociation.
  • Stability studies : Forced degradation under acidic/alkaline/oxidative conditions followed by NMR to track structural changes .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions for sulfonylation steps to prevent hydrolysis .
  • Biological assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and validate results with positive controls (e.g., ibuprofen for anti-inflammatory activity) .

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